molecular formula C16H18O3 B081990 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol CAS No. 13379-84-5

4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol

Cat. No. B081990
CAS RN: 13379-84-5
M. Wt: 258.31 g/mol
InChI Key: BMNJDNVZGPEPIN-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol, also known as pterostilbene, is a naturally occurring compound found in blueberries, grapes, and other berries. It belongs to the stilbene family of compounds, which are known for their antioxidant and anti-inflammatory properties. Pterostilbene has gained attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

Pterostilbene exerts its effects through various mechanisms, including the activation of sirtuins, a group of proteins involved in regulating cellular metabolism and aging. Pterostilbene has also been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Biochemical And Physiological Effects

Pterostilbene has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism. The compound has also been shown to improve cognitive function and memory in animal studies.

Advantages And Limitations For Lab Experiments

Pterostilbene has several advantages for lab experiments, including its stability and bioavailability. The compound is also relatively easy to synthesize and can be obtained from natural sources. However, the limitations of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole include its low solubility and poor absorption in the body, which may limit its therapeutic potential.

Future Directions

There are several future directions for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole research, including its potential applications in cancer therapy, neurodegenerative diseases, and metabolic disorders. Further studies are needed to explore the optimal dosage and delivery methods for 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole, as well as its potential side effects and interactions with other drugs. Additionally, the development of novel analogs and derivatives of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole may lead to the discovery of more potent and selective compounds for therapeutic use.

Synthesis Methods

Pterostilbene can be synthesized from resveratrol, a compound found in grapes and other fruits. The synthesis involves the use of chemical reactions and purification techniques to obtain a pure form of 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole. However, 4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diole can also be extracted from natural sources, such as blueberries and grapes.

Scientific Research Applications

Pterostilbene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurological disorders. The compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development.

properties

CAS RN

13379-84-5

Product Name

4-(4-Hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylbenzene-1,3-diol

InChI

InChI=1S/C16H18O3/c1-8-5-12(6-9(2)14(8)17)13-7-10(3)15(18)11(4)16(13)19/h5-7,17-19H,1-4H3

InChI Key

BMNJDNVZGPEPIN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)O

synonyms

2,4,4-Biphenyltriol,3,3,5,5-tetramethyl-(8CI)

Origin of Product

United States

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